N,N-Bis(2-hydroxyethyl)dodecanamide
Overview
Description
N,N-Bis(2-hydroxyethyl)dodecanamide: is a nonionic surfactant with the molecular formula C₁₆H₃₃NO₃ and a molecular weight of 287.44 g/mol . It is also known by several other names, including lauric acid diethanolamide and lauramide diethanolamine . This compound is widely used in various industries due to its surfactant properties, which make it effective in reducing surface tension and enhancing solubility.
Mechanism of Action
Target of Action
N,N-Bis(2-hydroxyethyl)dodecanamide, also known as Lauramide DEA, is a surfactant . It is primarily used as an antistatic agent in polyolefins and polystyrenes . The primary targets of this compound are therefore the surfaces of these materials, where it reduces static electricity and enhances their properties.
Mode of Action
This alignment reduces the surface tension and static electricity of the material .
Pharmacokinetics
It is known that the compound has a melting point of 48-51°c , suggesting that it is stable at room temperature and under normal environmental conditions.
Result of Action
The primary result of this compound’s action is a reduction in the static electricity of the materials to which it is applied. This can enhance the properties of these materials and make them more suitable for their intended applications .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and humidity. For example, the compound’s antistatic effects may be more pronounced in dry environments, where static electricity is typically more of a problem. Additionally, while the compound is stable under normal environmental conditions, extreme temperatures or pH levels could potentially affect its structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Bis(2-hydroxyethyl)dodecanamide can be synthesized through the amidation of lauric acid or its derivatives with diethanolamine. One common method involves reacting lauric acid with diethanolamine in the presence of a catalyst at elevated temperatures . The reaction typically occurs at around 90°C and may require a solvent-free environment to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of natural triglycerides, such as soybean oil or coconut oil, which are first converted to fatty acid methyl esters. These esters are then reacted with diethanolamine under controlled conditions to produce the desired amide .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxyethyl)dodecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Major Products Formed: The major products formed from these reactions include aldehydes, ketones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Cocamide diethanolamide: Derived from coconut oil, used similarly in personal care products.
Oleic acid diethanolamide: Derived from oleic acid, used in similar applications but with different fatty acid composition.
Stearic acid diethanolamide: Derived from stearic acid, used in formulations requiring higher melting points.
Uniqueness: N,N-Bis(2-hydroxyethyl)dodecanamide is unique due to its specific fatty acid composition, which provides a balance of hydrophilic and hydrophobic properties, making it highly effective as a surfactant in various applications .
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)dodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMUHOFOVNGZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO3 | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025491, DTXSID101022608 | |
Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025491 | |
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Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101022608 | |
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Molecular Weight |
287.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS] | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |
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Record name | N,N-Di(2-hydroxyethyl)lauramide | |
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Boiling Point |
462 to 471 °F at 760 mmHg (NTP, 1992) | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water. | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
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Density |
Approximately 8.1 lb/gal | |
Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | N,N-Di(2-hydroxyethyl)lauramide | |
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Color/Form |
Wax, Amber liquid | |
CAS No. |
120-40-1, 72968-36-6 | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Record name | Lauric acid diethanolamide | |
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Record name | N,N-Di(2-hydroxyethyl)lauramide | |
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Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |
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Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |
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Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |
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Record name | N,N-bis(2-hydroxyethyl)dodecanamide | |
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Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |
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Record name | LAURIC DIETHANOLAMIDE | |
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Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
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Record name | Lauroyl diethanolamide | |
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Melting Point |
108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
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Record name | Lauroyl diethanolamide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the safety concerns regarding N,N-Bis(2-hydroxyethyl)dodecanamide used in food contact materials?
A1: The European Food Safety Authority (EFSA) concluded that this compound poses no safety concern for consumers when used in food contact materials if the migration does not exceed 5 mg/kg of food. Additionally, the residual amount of diethanolamine in the plastic should not lead to migration exceeding 0.3 mg/kg of food [].
Q2: How does this compound facilitate the dispersion and assembly of single-walled carbon nanotubes (SWNTs)?
A2: this compound can form a bicontinuous network structure in both water and dodecane. This property enables it to effectively disperse SWNTs initially in a dodecane-N,N-Bis(2-hydroxyethyl)dodecanamide mixture, reducing the attractive van der Waals forces between the SWNT agglomerates []. Subsequently, adjusting the oil/water ratio and applying mild sonication leads to complete dispersion. Furthermore, the self-assembly of this compound guides the separated SWNTs into a large-scale spatial network architecture, creating a stable SOW-SWNT suspension [].
Q3: Can this compound contribute to high electric conductivity in self-assembled systems?
A3: While this compound itself is nonconductive, research shows that its ordered self-assembly in water can lead to liquid crystals with surprisingly high electrical conductivity []. This property arises from the self-assembly of amide groups with delocalized electrons into π-stacked arrays, facilitating charge carrier mobility []. This discovery holds promise for developing biocompatible, soft materials for applications in biosensors and drug delivery systems.
Q4: What are the long-term effects of dermal exposure to this compound?
A4: Two-year dermal studies on F344/N rats and B6C3F1 mice showed that this compound caused increased incidences of epidermal and sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, and parakeratosis at the application site []. While no carcinogenic activity was found in male rats or mice, there was some evidence in female mice, potentially linked to free diethanolamine present as a contaminant in the tested this compound [].
Q5: How can this compound be separated from similar compounds like dodecyl=poly (oxyethylene) =ethers?
A5: An analytical method employing alumina column chromatography has been developed to separate this compound and N-(2-hydroxyethyl) dodecanamide from mixtures containing dodecyl poly (oxyethylene) ethers []. This method utilizes the distinct elution behaviors of these compounds on an alumina column, offering a reliable separation technique.
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